
2',3'-Isopropylideneadenosine
Overview
Description
2',3'-Isopropylideneadenosine is a ribose-modified adenosine derivative where the 2' and 3' hydroxyl groups are protected by an isopropylidene acetal group. This modification stabilizes the ribose ring in a fixed conformation, making the compound a critical intermediate in nucleoside chemistry.
Scientific Research Applications
Nucleoside Synthesis
Key Role in Drug Development
2',3'-Isopropylideneadenosine serves as a crucial intermediate in the synthesis of various nucleosides. These nucleosides are essential for developing antiviral and anticancer drugs. The compound's structural similarity to natural adenosine allows it to mimic biological activity while providing enhanced stability against enzymatic degradation, making it a valuable tool in synthetic chemistry .
Biochemical Research
Cellular Signaling Studies
This compound is extensively used in biochemical research to study cellular signaling pathways. It assists researchers in understanding how adenosine derivatives influence biological processes, particularly in the context of cellular metabolism and signaling mechanisms .
Case Study: Adenosine Receptor Activation
Research has shown that this compound can activate A2A adenosine receptors, which play a critical role in regulating neurotransmitter release and neuronal signaling. This interaction is vital for exploring therapeutic avenues for neurological disorders.
Pharmaceutical Development
Targeting Adenosine Receptors
The compound is instrumental in formulating drugs targeting adenosine receptors implicated in various diseases, including cardiovascular conditions and cancer. Its ability to modulate receptor activity makes it a candidate for drug development aimed at treating these conditions .
Diagnostic Applications
Metabolic Disorder Detection
this compound can be utilized to develop diagnostic tools that leverage the role of adenosine in cellular metabolism. This application aids in detecting metabolic disorders by providing insights into adenosine metabolism and its physiological implications .
Research on Drug Delivery Systems
Enhancing Bioavailability
Researchers are exploring the potential of this compound in creating effective drug delivery systems. Its structural properties may enhance the bioavailability of therapeutic agents, allowing for more effective treatments with reduced side effects .
Data Summary Table
Application Area | Description | Key Findings/Examples |
---|---|---|
Nucleoside Synthesis | Intermediate for synthesizing antiviral and anticancer drugs | Essential for developing new therapeutic agents |
Biochemical Research | Studies on cellular signaling pathways | Activation of A2A receptors influences neurotransmission |
Pharmaceutical Development | Formulation of drugs targeting adenosine receptors | Potential treatments for cardiovascular diseases |
Diagnostic Applications | Tools for detecting metabolic disorders | Insights into adenosine's role in metabolism |
Drug Delivery Systems | Enhancing bioavailability of therapeutic agents | Improved efficacy with reduced side effects |
Chemical Reactions Analysis
Acylation Reactions
2',3'-O-isopropylideneadenosine undergoes regioselective acylation at reactive sites (N6, N7, and 5'-OH), influenced by reaction conditions:
Mechanistic Insights :
-
Acylation at N6 dominates in pyridine, while CH₂Cl₂/Triethylamine promotes cyclonucleoside formation via intramolecular 8,5'-O-cyclization .
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Steric hindrance from the isopropylidene group directs reactivity toward the adenine base rather than the protected ribose .
Deamination
Enzymatic deamination by adenosine deaminase (ADA) converts 2',3'-O-isopropylideneadenosine to its inosine derivative:
Key Findings :
-
Deamination rates correlate with substrate ionization states, peaking near physiological pH .
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The isopropylidene group reduces enzymatic activity compared to unmodified adenosine .
Cyclonucleoside Formation
Intramolecular cyclization reactions yield 8,5'-O-cycloadenosine derivatives under acidic or metal-catalyzed conditions:
Catalyst | Reaction | Products | Yield | Reference |
---|---|---|---|---|
ZnBr₂ | Acyl migration from N6 → N7 | 8,5'-O-cycloadenosine | 18% | |
Acidic hydrolysis | Ring closure via formamide/orthoformate | 2',3'-O-isopropylideneadenosine | 22–40% |
Mechanism :
-
ZnBr₂ coordinates with the adenine base, facilitating acyl migration and subsequent cyclization .
-
Cyclonucleoside formation is irreversible under anhydrous conditions .
Ring Cleavage and Functionalization
Reactions with halogenating agents lead to ring cleavage and heterocyclic modifications:
Key Applications :
-
Cyanoimidazole derivatives act as irreversible inhibitors of S-adenosylhomocysteine (AdoHcy) hydrolase .
-
Fluorinated analogs show potential in antiviral drug development .
Phosphorylation and Deprotection
The 5'-OH group participates in phosphorylation for nucleotide synthesis:
Reagent | Product | Yield | Reference |
---|---|---|---|
POCl₃/Trimethyl phosphate | 5'-Phosphorylated adenosine derivative | 22% | |
Acidic hydrolysis (TFA/DCM) | Deprotected adenosine | 80% |
Synthetic Utility :
-
Phosphorylated derivatives serve as precursors for modified nucleotides in enzymatic DNA/RNA synthesis .
-
Deprotection under mild acidic conditions restores ribose hydroxyl groups .
Miscellaneous Reactions
Q & A
Q. How can 2',3'-isopropylideneadenosine be synthesized with high purity for nucleoside analog studies?
Basic Research Question
this compound is synthesized via the reaction of adenosine with 2,2-dimethoxypropane under anhydrous conditions using a catalytic acid (e.g., HCl or p-toluenesulfonic acid). Key steps include:
- Protection of ribose hydroxyl groups : The 2',3'-diol of adenosine reacts with acetone derivatives to form the isopropylidene acetal .
- Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) ensures removal of unreacted adenosine and byproducts.
- Validation : Purity is confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) and -NMR (distinct methyl signals at δ 1.35 ppm and 1.65 ppm for exo/endo acetal groups) .
Advanced Consideration :
- Reaction optimization : Diisobutylaluminum hydride (DIBAL) in dry tetrahydrofuran (THF) can selectively reduce intermediates to generate 9-(2',3'-isopropylideneribityl)purines, avoiding over-reduction .
- Scale-up challenges : Anhydrous conditions are critical to prevent acetal hydrolysis. Contradictions in yield (60–85% across studies) may arise from trace moisture or incomplete protection .
Q. How do spectral data resolve structural ambiguities in this compound derivatives?
Basic Research Question
The acetal methyl groups in this compound produce distinct -NMR signals:
- Exo methyl : δ 1.35–1.38 ppm (unshielded, adjacent to ribose protons) .
- Endo methyl : δ 1.65 ppm (deshielded, influenced by the acetal oxygen) .
Methodological Answer : - Use -NMR to confirm acetal formation: 2',3'-carbons shift downfield (δ 110–115 ppm) compared to unprotected ribose (δ 70–85 ppm) .
- X-ray crystallography (e.g., space group P43212) confirms syn-conformation of the nucleoside and exo/endo methyl orientation .
Advanced Consideration :
- Contradictions in spectral assignments : Some studies report overlapping methyl signals under suboptimal NMR conditions (e.g., DMSO-d₆ vs. CDCl₃). Resolution requires high-field instruments (≥400 MHz) and heteronuclear correlation spectroscopy (HSQC) .
Q. What role does this compound play in designing enzyme inhibitors?
Advanced Research Question
The acetal group stabilizes the ribose moiety, enabling its use in bisubstrate analog synthesis. For example:
- MbtA inhibitors : 6-N-Boc-2',3'-isopropylideneadenosine derivatives are intermediates for siderophore biosynthesis inhibitors. Key steps include:
- Affinity ligands : Spacer-extended analogs (e.g., 2',3'-O-(2-carboxyethyl)-ethylideneadenosine) maintain adenine’s biospecificity while introducing functional groups for protein binding (e.g., carboxyl-to-amino distance: 11 Å) .
Data Contradiction :
- Biological activity vs. stability : Acetal hydrolysis in aqueous buffers (pH > 7) can reduce inhibitor efficacy. Stability studies (HPLC monitoring) are critical for structure-activity relationship (SAR) validation .
Q. How can researchers distinguish between acetal hydrolysis and nucleobase degradation in stability studies?
Advanced Research Question
- Analytical workflow :
- HPLC-MS : Monitor molecular ions for adenosine (m/z 267) vs. intact acetal (m/z 325). Hydrolysis products show a mass loss of 58 Da (C₃H₆O) .
- Tandem MS/MS : Fragment ions at m/z 136 (adenine) confirm nucleobase integrity.
- Kinetic assays : Compare degradation rates under acidic (pH 4, acetal-stable) vs. neutral conditions (pH 7, hydrolysis-prone) .
Contradiction Alert :
- Conflicting reports on hydrolysis rates (e.g., t₁/₂ = 24–72 hours at pH 7) may stem from buffer composition (e.g., phosphate vs. Tris) or temperature variations .
Q. What strategies optimize the use of this compound in mRNA cap analog synthesis?
Advanced Research Question
- Phosphoramidite chemistry : The 5'-OH group is activated for coupling with dinucleotide triphosphates.
- Critical step : Avoid acetal cleavage during 5'-tosylation by maintaining anhydrous pyridine and low temperatures (0–4°C) .
- Enzymatic incorporation : T7 RNA polymerase tolerates acetal-protected ribose but requires removal post-transcription (e.g., HCl in dioxane) .
Advanced Research Question
- X-ray structure : The ribose adopts a C(3')-exo envelope conformation, stabilizing the syn orientation of adenine. This conformation prevents intramolecular hydrogen bonding (e.g., O(5')–H⋯N(3)), altering protein binding .
- Biological impact : Syn-conformation enhances affinity for kinases (e.g., PKA) but reduces recognition by adenosine deaminase .
Methodological Note :
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₃H₁₇N₅O₄
- Molecular Weight : 307.31 g/mol
- CAS No.: 362-75-4
- Structure : The ribose adopts a C(3')-endo puckered conformation, and the isopropylidene group introduces steric and electronic effects that influence reactivity .
- Applications : Widely used in organic synthesis for introducing functional groups at the 5'-position, synthesizing antiviral agents, and preparing bisubstrate enzyme inhibitors .
8-Bromo-2',3'-O-isopropylideneadenosine
Structural Features :
- Bromine substitution at the 8-position of the adenine base.
- X-ray studies reveal a syn conformation of the nucleoside, contrasting with the anti conformation in unmodified adenosine .
Key Differences :
- The 8-bromo group increases steric bulk, altering base-pairing interactions and enzyme binding.
- NMR data show distinct downfield shifts for the acetal methyl groups (1.35 ppm for exo and 1.65 ppm for endo) compared to the parent compound .
Applications : Used in crystallographic studies to probe nucleic acid-protein interactions .
5'-O-Tosyl-2',3'-O-isopropylideneadenosine
Structural Features :
- Tosyl (p-toluenesulfonyl) group at the 5'-hydroxyl.
- Molecular Formula : C₂₀H₂₃N₅O₆S
- Molecular Weight : 461.49 g/mol .
Synthesis: Prepared via sulfonylation of 2',3'-isopropylideneadenosine using p-toluenesulfonyl chloride in pyridine .
Key Differences :
- The electron-withdrawing tosyl group enhances leaving-group ability, facilitating nucleophilic substitutions at the 5'-position.
- Safety data highlight its stability under anhydrous conditions but recommend handling with protective equipment due to reactivity .
Applications : Intermediate in synthesizing 5'-modified nucleosides for prodrug development .
2',3'-O-(2-Carboxyethyl)-ethylideneadenosine
Structural Features :
- Replaces isopropylidene with a carboxyethyl-ethylidene group.
- Molecular Formula : C₁₄H₁₇N₅O₆
- Crystal Structure : Carboxyethyl group occupies the endo position, while the ethylidene methyl is exo. Ribose adopts a C(3')-exo puckered conformation .
Key Differences :
- The carboxyethyl group introduces a negatively charged moiety at physiological pH, enabling hydrogen bonding in enzyme active sites.
- ¹³C NMR shifts for the acetal carbons (δ 101–110 ppm) differ significantly from the parent compound (δ 98–102 ppm) .
Applications: Used as a spacer-extended ligand in affinity chromatography and targeting adenosine receptors .
N⁶-Benzoyl-2',3'-O-isopropylideneadenosine
Structural Features :
- Benzoyl protection at the N⁶ position of adenine.
- Molecular Formula : C₂₀H₂₁N₅O₅
- Molecular Weight : 411.41 g/mol .
Key Differences :
- The benzoyl group enhances lipophilicity, improving membrane permeability.
- Modifies hydrogen-bonding capacity at the N⁶ position, affecting interactions with enzymes like kinases .
Applications : Intermediate in synthesizing fluorescently labeled nucleosides for biochemical assays.
5'-O-Acetyl-2',3'-O-isopropylideneadenosine
Structural Features :
Key Differences :
- The acetyl group is less reactive than tosyl, making it suitable for mild deprotection conditions.
- Solubility in DMSO (10 mM stock solutions) facilitates use in high-throughput screening .
Applications: Precursor for 5'-phosphorylated adenosine analogs in antiviral research.
Salicyl-AMS Derivatives
Structural Features :
- Modifications at the 6-position of adenine (e.g., 6-N-Boc, 6-N-c-Pr).
- Synthesized from 6-N-Boc-2',3'-isopropylideneadenosine via multi-step routes .
Key Differences :
- Substitutions at the 6-position enhance binding to Mycobacterium tuberculosis MbtA, with IC₅₀ values in the nanomolar range .
Bisubstrate Analogs (e.g., Compound 8 in )
Structural Features :
- Combines adenosine and pterin moieties via a piperidine-thioether linker.
- Molecular Formula : C₂₄H₃₀N₁₀O₅S
Key Differences :
- The extended linker improves affinity for 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), with Ki values < 1 µM .
Applications : Tool compounds for studying folate biosynthesis pathways .
Data Tables
Table 1: Structural and Physical Properties
Table 2: NMR Shifts of Acetal Methyl Groups
Compound | δ (¹H, exo CH₃) | δ (¹H, endo CH₃) |
---|---|---|
This compound | 1.35 ppm | 1.65 ppm |
2',3'-O-(2-Carboxyethyl)-ethylidene | 1.38 ppm | N/A |
Preparation Methods
Synthesis from Adenosine 1-Oxide via 2,2-Dimethoxypropane
Reaction Pathway and Conditions
A seminal method for synthesizing 2',3'-O-isopropylideneadenosine involves starting with adenosine 1-oxide (IV). Adenosine (I) is first oxidized to adenosine 1-oxide using a procedure reported by Stevens et al., achieving a 65% yield . Subsequent reaction of IV with 2,2-dimethoxypropane in dimethylformamide (DMF), catalyzed by aqueous perchloric acid at room temperature for 45 minutes, yields the isopropylidene-protected derivative (III) in 83% yield after neutralization with triethylamine .
Acid-Catalyzed Acetone Condensation
Industrial-Scale Optimization
The US3160625A patent describes a high-yield method using acetone and a lower alcohol (e.g., ethanol) in the presence of a strong acid catalyst, such as hydrogen chloride . By maintaining a homogeneous liquid phase and adjusting the pH to 7–9 before evaporation, hydrolysis of the N-glycosidic bond is minimized, achieving yields of 90–94% for purine ribonucleosides like adenosine .
Table 1: Reaction Conditions and Yields for Acid-Catalyzed Method
Component | Role | Optimal Ratio/Quantity | Yield (%) |
---|---|---|---|
Acetone | Solvent/Reagent | 1:1 with ethanol | 90–94 |
Ethanol | Co-solvent | 50% v/v | — |
HCl (catalyst) | Acid catalyst | 0.5–1.0 M | — |
Reaction Time | — | 4–6 hours | — |
Role of 2,2-Diethoxypropane
The patent highlights the use of 2,2-diethoxypropane as a supplementary dehydrating agent, which accelerates acetonide formation while reducing side reactions . This modification is particularly advantageous for large-scale production, as it simplifies purification by enabling direct crystallization from the reaction mixture .
Synthesis from Protected AICAR Derivatives
Multi-Step Route via AICAR Intermediate
The US3450693A patent outlines a complex pathway starting with 5-amino-4-carbamoyl-1-(2',3'-O-isopropylidene-β-D-ribofuranosyl)imidazole (Ip-AICAR) . Dehydration of Ip-AICAR using acyl chlorides (e.g., acetyl chloride) in the presence of organic bases converts the carbamoyl group to a cyano group, yielding Ip-AcO-AICNR . Subsequent ring closure with methyl orthoformate and ammonia produces 2',3'-O-isopropylideneadenosine in 88.6% yield .
Critical Reaction Parameters
-
Temperature : Ring closure requires refluxing at 130–160°C for 3–4 hours.
-
Solvents : Ethanol or methanol facilitates ammonia incorporation during the final amination step .
-
Purification : Crystallization from ethanol-water mixtures yields high-purity product (m.p. 215–216°C) .
Table 2: Optimization of Ring Closure Conditions
Parameter | Optimal Value | Impact on Yield (%) |
---|---|---|
Temperature | 160°C | 88.6 |
Reaction Time | 3 hours | 85–90 |
Ammonia Concentration | Saturated in ethanol | >90 |
Comparative Analysis of Preparation Methods
Yield and Scalability
-
J-Stage Method (Section 2) : 83% yield; suitable for laboratory-scale synthesis but limited by DMF usage.
-
Acid-Catalyzed Acetone (Section 3) : 90–94% yield; ideal for industrial applications due to minimal purification steps.
-
AICAR Route (Section 4) : 88.6% yield; advantageous for synthesizing deuterated or isotopically labeled derivatives.
Practical Considerations
-
Cost : The acetone-based method is economically favorable, leveraging inexpensive reagents like ethanol and HCl .
-
Complexity : The AICAR route involves multiple protection/deprotection steps, increasing synthetic time and cost .
Experimental Optimization and Troubleshooting
Catalyst Selection
Perchloric acid (Section 2) and HCl (Section 3) are equally effective for acetonide formation, but HCl is preferred industrially due to safety and handling considerations .
Solvent Systems
Properties
CAS No. |
7690-93-9 |
---|---|
Molecular Formula |
C13H17N5O4 |
Molecular Weight |
307.31 g/mol |
IUPAC Name |
[4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
InChI |
InChI=1S/C13H17N5O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3,(H2,14,15,16) |
InChI Key |
LCCLUOXEZAHUNS-UHFFFAOYSA-N |
SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C |
Key on ui other cas no. |
362-75-4 |
Synonyms |
2',3'-isopropylideneadenosine 2',3'-O-isopropylidene adenosine |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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